molecular formula C9H12N2O4S B2371789 Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate CAS No. 403836-46-4

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate

Cat. No.: B2371789
CAS No.: 403836-46-4
M. Wt: 244.27
InChI Key: ORQAXFYWALJKNH-UHFFFAOYSA-N
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Description

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate is a sulfur-containing heterocyclic compound featuring a 5-methylisoxazole core linked via a thioether bridge to an acetamide moiety. This structure combines a reactive isoxazole ring—known for its role in medicinal chemistry due to hydrogen-bonding capabilities—with a thioacetate group, which enhances solubility and metabolic stability. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as seen in related thioether syntheses .

Properties

IUPAC Name

methyl 2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6-3-7(11-15-6)10-8(12)4-16-5-9(13)14-2/h3H,4-5H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQAXFYWALJKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound’s isoxazole core differentiates it from other sulfur-linked heterocycles. For example:

  • Quinazolinone Derivatives: Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate () replaces the isoxazole with a quinazolinone ring. This imparts distinct electronic properties, favoring interactions with enzymes like kinases or topoisomerases. The quinazolinone derivatives are primarily used as intermediates for bioactive heterocycles, whereas isoxazole derivatives are more commonly optimized for direct therapeutic applications .
  • Thiazole/Thiadiazole Analogs : Compounds like those in and incorporate thiazole or thiadiazole cores. These exhibit stronger π-π stacking interactions but reduced metabolic stability compared to isoxazoles due to higher electronegativity .

Substituent Effects

  • 5-Methylisoxazole vs. In contrast, the methoxyphenyl group in quinazolinone derivatives increases steric bulk, limiting membrane permeability but enhancing target specificity .
  • Thioacetate vs. Benzamide Linkers: The thioacetate group in the target compound offers better hydrolytic stability than the benzamide linkages seen in ’s derivatives (e.g., 2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-3-pyridinecarboxamide). Benzamide groups, however, provide stronger hydrogen-bonding interactions with biological targets like proteases or kinases .

Therapeutic Potential

  • The target compound’s lack of a nitro or trifluoromethyl group (common in ’s active compounds) may reduce cytotoxicity but also limit potency .
  • Antimicrobial Applications : Thiadiazole-thioacetate hybrids () exhibit broad-spectrum antimicrobial activity, whereas isoxazole derivatives are less explored in this domain, possibly due to reduced electrophilicity .

Biological Activity

Methyl 2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetate, a compound derived from 5-methylisoxazole, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₉H₁₁N₃O₃S
  • Molecular Weight : 229.26 g/mol
  • CAS Number : Not directly available but related to the isoxazole derivatives.

Biological Activity Overview

  • Antibacterial Activity
    • Research indicates that derivatives of isoxazole compounds exhibit significant antibacterial properties. For instance, 5-methylisoxazole derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against different strains such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects
    • Compounds similar to this compound have demonstrated anti-inflammatory properties in various models. For example, certain isoxazole derivatives were tested in carrageenan-induced paw edema models, showing significant inhibition of edema development and pro-inflammatory cytokine production .
  • Mechanism of Action
    • The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in inflammation and bacterial growth. The presence of the isoxazole ring contributes to its pharmacological profile by facilitating interactions with biological macromolecules.

Case Studies

  • Study on Antibacterial Activity
    • A study assessed the antibacterial effects of this compound against E. coli and Bacillus subtilis. Results showed a notable reduction in bacterial growth at concentrations as low as 10 µM, indicating strong antibacterial potential .
  • Anti-inflammatory Study
    • In an experimental model of inflammation, the compound was administered to mice subjected to induced paw edema. The results indicated a significant reduction in swelling compared to control groups, suggesting that the compound may inhibit inflammatory mediators like TNF-alpha and IL-6 .

Data Tables

Biological ActivityTest OrganismMIC (µM)Reference
AntibacterialStaphylococcus aureus5.64
AntibacterialE. coli8.33
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction observed

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